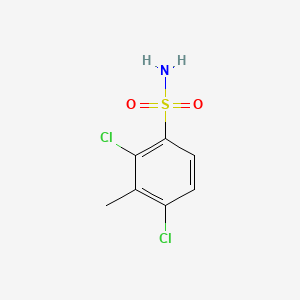

2,4-Dichloro-3-methylbenzenesulfonamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-3-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO2S/c1-4-5(8)2-3-6(7(4)9)13(10,11)12/h2-3H,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZRHMGLCAGBZDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation

The molecular structure of 2,4-Dichloro-3-methylbenzenesulfonamide has been unequivocally established through a combination of one- and two-dimensional NMR techniques, alongside IR spectroscopy. These methods provide a detailed map of the chemical environment of each atom and the vibrational characteristics of the molecule's functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy serves as a primary tool for the determination of molecular structure in organic chemistry. By observing the magnetic properties of atomic nuclei, detailed information about the connectivity and chemical environment of atoms can be obtained.

Similar to ¹H NMR, specific ¹³C NMR data for this compound is not found in the available literature. However, based on established principles and data from related structures, the carbon atoms of the dichlorinated benzene (B151609) ring would exhibit characteristic signals in the downfield aromatic region. The carbon atom bearing the methyl group and those bonded to the chlorine atoms would have their chemical shifts influenced by the respective substituents. The methyl carbon would produce a signal in the upfield aliphatic region of the spectrum.

The synthesis of related sulfonamide compounds has been reported, and their purity and structure were confirmed by recording their infrared and NMR spectra. While the specific data for this compound is not detailed, the general procedure involves treating a substituted benzenesulfonyl chloride with an appropriate amine. The structural integrity of the resulting product is then typically verified through these spectroscopic methods.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups. The sulfonamide group (–SO₂NH–) would be identified by its characteristic symmetric and asymmetric stretching vibrations of the S=O bonds, typically found in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The N-H stretching vibration of the sulfonamide would appear as a distinct band in the region of 3300-3200 cm⁻¹.

Investigation of Intermolecular Hydrogen Bonding through IR Shifts

Infrared (IR) spectroscopy is a powerful technique for investigating intermolecular hydrogen bonding. In the solid state, molecules of this compound are involved in intermolecular hydrogen bonds, as evidenced by crystallographic studies of analogous compounds which show the formation of dimers through N-H⋯O interactions. nih.gov This hydrogen bonding significantly influences the vibrational frequencies of the N-H and S=O groups.

The formation of an N-H⋯O hydrogen bond typically leads to a shift of the N-H stretching vibration to a lower frequency (red shift) and a broadening of the corresponding absorption band in the IR spectrum. This occurs because the hydrogen bond weakens the N-H bond, thereby lowering the energy required to excite its stretching vibration. Concurrently, the S=O stretching vibrations may also be affected. The involvement of one of the sulfonyl oxygen atoms in hydrogen bonding can lead to a slight decrease in the frequency of the symmetric and asymmetric S=O stretching bands.

Theoretical studies, such as those employing Density Functional Theory (DFT), on similar molecules like 2,4-dichloro-N-phenethylbenzenesulfonamide, have been used to calculate the vibrational wavenumbers and compare them with experimental Fourier-transform infrared spectroscopy (FT-IR) data. researchgate.net Such comparative analyses allow for a precise assignment of the vibrational modes and a quantitative assessment of the shifts induced by hydrogen bonding.

| Vibrational Mode | Expected Frequency (Non-H-bonded) | Expected Frequency (H-bonded) | Expected Shift |

|---|---|---|---|

| N-H Stretch | ~3350 cm-1 | ~3250 cm-1 (broad) | Red shift (to lower frequency) |

| S=O Asymmetric Stretch | ~1350 cm-1 | ~1330 cm-1 | Red shift |

| S=O Symmetric Stretch | ~1160 cm-1 | ~1150 cm-1 | Red shift |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be characterized by absorptions arising from π → π* transitions within the aromatic rings.

The UV-Vis spectrum of benzenesulfonamides typically displays characteristic absorption bands in the ultraviolet region. acs.orgacs.org For this compound, the primary electronic transitions are expected to be of the π → π* type, originating from the substituted benzene rings. The presence of the chlorine and methyl substituents on one ring and the sulfonamide group can influence the energy of these transitions and thus the position of the absorption maxima (λmax).

Generally, substituted benzenes exhibit a primary absorption band around 200-220 nm and a secondary, less intense band around 250-280 nm. The chlorine atoms, acting as auxochromes, can cause a bathochromic shift (red shift) of these bands to longer wavelengths. The sulfonamide group itself also influences the electronic structure and the resulting absorption spectrum. Studies on substituted benzenesulfonamides have shown that both electron-donating and electron-withdrawing groups can lead to a shift in the absorption maxima to longer wavelengths. jst.go.jp

| Expected λmax | Associated Electronic Transition | Chromophore |

|---|---|---|

| ~210-230 nm | π → π | Substituted Benzene Ring |

| ~260-290 nm | π → π | Substituted Benzene Ring |

Theoretical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are invaluable for interpreting and predicting UV-Vis spectra. mdpi.comrsc.orgresearchgate.net This computational method can be used to calculate the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima and intensities in the experimental spectrum.

For this compound, TD-DFT calculations would involve optimizing the ground-state geometry of the molecule and then computing the excited states. The results would provide a detailed picture of the molecular orbitals involved in each electronic transition, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This analysis helps in assigning the observed absorption bands to specific electronic transitions, for instance, identifying them as intramolecular charge transfer transitions. Such theoretical studies on related sulfonamide derivatives have shown good agreement between calculated and experimental spectra, confirming the nature of the transitions. rsc.org

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The molecular formula of the compound is C7H7Cl2NO2S. Based on the isotopic masses of the most abundant isotopes (¹H = 1.00783, ¹²C = 12.00000, ¹⁴N = 14.00307, ¹⁶O = 15.99491, ³²S = 31.97207, ³⁵Cl = 34.96885), the theoretical monoisotopic mass of the molecular ion [M]⁺ can be calculated with high precision. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak, with [M]⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 9:6:1.

| Ion | Isotopic Composition | Calculated m/z |

|---|---|---|

| [M]⁺ | C₇H₇³⁵Cl₂NO₂S | 238.9625 |

| [M+2]⁺ | C₇H₇³⁵Cl³⁷ClNO₂S | 240.9596 |

| [M+4]⁺ | C₇H₇³⁷Cl₂NO₂S | 242.9566 |

Electron ionization (EI) or other ionization techniques in mass spectrometry cause the molecular ion to fragment in a predictable manner, providing a fingerprint that can be used for structural confirmation. The fragmentation of this compound is expected to proceed through several key pathways based on its structure.

Common fragmentation patterns for aromatic sulfonamides include the cleavage of the S-N bond and the C-S bond. A significant fragmentation pathway often observed is the loss of sulfur dioxide (SO₂), with a mass of 64 u. Other likely fragmentations include the loss of the chloromethylphenyl group or the dichlorobenzenesulfonyl group. Fragmentation of the aromatic rings can also occur, leading to characteristic aromatic fragment ions. For instance, the substituted benzene rings can undergo cleavage to produce tropylium-like ions. youtube.com

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Origin |

|---|---|---|

| 239 | [C₇H₇Cl₂NO₂S]⁺ | Molecular Ion |

| 175 | [C₆H₃Cl₂SO₂]⁺ | Loss of C₇H₇N |

| 111 | [C₆H₃Cl₂]⁺ | Loss of SO₂ from [C₆H₃Cl₂SO₂]⁺ |

| 91 | [C₇H₇]⁺ | Cleavage and rearrangement of the methylphenyl group |

Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2,4-dichloro-N-phenethylbenzenesulfonamide |

| Sulfur dioxide |

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy serves as a valuable analytical technique that provides complementary information to infrared (IR) spectroscopy for the structural elucidation of molecules. While IR spectroscopy measures the absorption of infrared radiation at resonant frequencies, Raman spectroscopy measures the inelastic scattering of monochromatic light, which is also dependent on the vibrational modes of the molecule. The selection rules for Raman and IR spectroscopy are different; for a molecule to be Raman active, there must be a change in the polarizability of the molecule during the vibration, whereas for a vibration to be IR active, there must be a change in the dipole moment. This often means that vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa, thus providing a more complete picture of the vibrational modes of a molecule.

Key expected vibrational modes for this compound, based on analogies to related compounds such as other dichlorinated benzenesulfonamides and sulfonamide derivatives, are detailed below:

Sulfonamide Group Vibrations: The sulfonamide group is expected to exhibit several characteristic Raman bands. The symmetric and asymmetric stretching vibrations of the SO₂ group typically appear in distinct regions of the spectrum. The S-N stretching vibration and the scissoring motion of the SO₂ group are also key identifying features. For many sulfonamide derivatives, the SO₂ stretching modes are found in the frequency range of 1261-1035 cm⁻¹ in theoretical spectra and at similar wavenumbers in experimental Raman spectra. nih.gov The N-S stretching vibrations are anticipated in the range of 935-875 cm⁻¹. nih.gov

Aromatic Ring Vibrations: The substituted benzene ring will give rise to a number of characteristic bands. These include C-H stretching vibrations, which typically occur above 3000 cm⁻¹, and various in-plane and out-of-plane bending vibrations. The C-C stretching vibrations within the ring are also prominent and are sensitive to the substitution pattern. The presence of chlorine and methyl substituents will influence the exact frequencies of these modes.

Substituent Vibrations: The C-Cl and C-CH₃ stretching and bending vibrations will also be present. The C-Cl stretching vibrations are typically found in the lower frequency region of the spectrum. The methyl group has its own characteristic symmetric and asymmetric stretching and bending vibrations.

The following interactive table summarizes the expected characteristic Raman shifts for this compound based on data reported for analogous compounds.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Description |

| C-H Stretching (Aromatic) | 3000 - 3100 | Stretching vibrations of the C-H bonds on the benzene ring. |

| N-H Stretching | 3200 - 3400 | Symmetric and asymmetric stretching of the N-H bonds in the sulfonamide group. |

| C-H Stretching (Methyl) | 2850 - 3000 | Symmetric and asymmetric stretching of the C-H bonds in the methyl group. |

| SO₂ Asymmetric Stretching | ~1350 | Asymmetric stretching of the S=O bonds. |

| SO₂ Symmetric Stretching | ~1150 | Symmetric stretching of the S=O bonds. |

| C-C Stretching (Aromatic) | 1400 - 1600 | In-plane stretching vibrations of the carbon-carbon bonds in the benzene ring. |

| S-N Stretching | 875 - 935 | Stretching vibration of the sulfur-nitrogen bond. |

| C-Cl Stretching | 600 - 800 | Stretching vibrations of the carbon-chlorine bonds. |

| SO₂ Scissoring | 520 - 600 | Bending (scissoring) vibration of the SO₂ group. |

It is important to note that the exact positions of the Raman bands are sensitive to the physical state of the sample (solid or solution) and intermolecular interactions, such as hydrogen bonding involving the sulfonamide group. For a definitive analysis, an experimental Raman spectrum of this compound would need to be acquired and likely compared with a spectrum predicted from quantum chemical calculations.

Crystallographic Investigations and Solid State Molecular Architecture

Single Crystal X-ray Diffraction Analysis of 2,4-Dichloro-3-methylbenzenesulfonamide and Derivatives

Detailed structural analysis of derivatives of this compound reveals key features of their molecular and supramolecular chemistry. The following subsections provide a comprehensive overview of the crystallographic data obtained from single crystal X-ray diffraction studies.

The crystal system and space group for a series of dichlorinated benzenesulfonamide (B165840) derivatives have been determined through X-ray diffraction. These parameters define the symmetry of the crystal lattice. For instance, the derivative 2,4-dichloro-N-(3-methylphenyl)benzenesulfonamide crystallizes in the monoclinic system. nih.gov Similarly, other related structures such as 2,4-dichloro-N-(2,3-dichlorophenyl)benzenesulfonamide and N-(2,5-dichlorophenyl)benzenesulfonamide also adopt a monoclinic crystal system. nih.govnih.gov A different derivative, 2,4-dichloro-N-phenethylbenzenesulfonamide, was found to crystallize in the orthorhombic system with a P212121 space group. researchgate.net

The unit cell is the basic repeating unit of a crystal lattice. Its dimensions are given by the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ). For 2,4-dichloro-N-(3-methylphenyl)benzenesulfonamide, the unit cell parameters have been determined at a temperature of 299 K. nih.gov The asymmetric unit of a crystal is the smallest part of the crystal structure from which the entire crystal can be generated by applying symmetry operations. Typically, the asymmetric unit contains one molecule of the compound, but it can sometimes contain multiple molecules or a fraction of a molecule. The following table summarizes the unit cell parameters for several derivatives.

| Compound | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| 2,4-dichloro-N-(3-methylphenyl)benzenesulfonamide nih.gov | 7.9031 (7) | 14.507 (1) | 12.715 (1) | 90 | 99.895 (8) | 90 | 1436.1 (2) | 4 |

| 2,4-dichloro-N-(2,3-dichlorophenyl)benzenesulfonamide nih.gov | 9.0756 (6) | 9.7406 (7) | 16.432 (1) | 90 | 98.157 (6) | 90 | 1437.92 (17) | 4 |

| 4-chloro-N-(2,3-dichlorophenyl)-2-methylbenzenesulfonamide nih.gov | 9.2007 (9) | 9.8803 (9) | 16.163 (2) | 90 | 99.286 (9) | 90 | 1450.1 (3) | 4 |

| N-(2,5-dichlorophenyl)benzenesulfonamide nih.gov | 9.595 (1) | 14.188 (2) | 10.424 (1) | 90 | 114.42 (2) | 90 | 1292.1 (3) | 4 |

| 2,4-dichloro-N-phenethylbenzenesulfonamide researchgate.net | 5.5618 (5) | 10.9915 (8) | 25.045 (2) | 90 | 90 | 90 | 1531.0 (2) | 4 |

V = Volume, Z = Number of molecules per unit cell

The conformation of a molecule describes the spatial arrangement of its atoms. In the solid state, molecules often adopt a specific low-energy conformation that is influenced by the crystal packing forces.

| Compound | C—SO₂—NH—C Torsion Angle (°) |

| 2,4-dichloro-N-(3-methylphenyl)benzenesulfonamide nih.gov | -60.2 (2) |

| 2,4-dichloro-N-(2,3-dichlorophenyl)benzenesulfonamide nih.gov | -52.0 (2) |

| 4-chloro-N-(2,3-dichlorophenyl)-2-methylbenzenesulfonamide nih.gov | 50.35 (20) |

| N-(2,5-dichlorophenyl)benzenesulfonamide nih.gov | 66.4 (2) |

| 4-methyl-N-(4-methylbenzyl)benzenesulfonamide iucr.org | 57.9 (2) |

The relative orientation of the two aromatic rings in N-aryl benzenesulfonamides is defined by the dihedral angle between their planes. This angle is influenced by the substitution pattern on the rings and the conformation of the sulfonamide bridge. In 2,4-dichloro-N-(3-methylphenyl)benzenesulfonamide, the dihedral angle between the two benzene (B151609) rings is 68.6 (1)°. nih.gov In the related compound 2,4-dichloro-N-phenethylbenzenesulfonamide, the dihedral angle between the phenyl and benzene rings is 69.94 (9)°. researchgate.net The sulfonyl and aniline (B41778) benzene rings in N-(2,5-dichlorophenyl)benzenesulfonamide are tilted relative to each other by 73.3 (1)°. nih.gov A similar tilt of 67.7 (1)° is observed in 2,4-dichloro-N-(2,3-dichlorophenyl)benzenesulfonamide. nih.gov

| Compound | Dihedral Angle between Aromatic Rings (°) |

| 2,4-dichloro-N-(3-methylphenyl)benzenesulfonamide nih.gov | 68.6 (1) |

| 2,4-dichloro-N-phenethylbenzenesulfonamide researchgate.net | 69.94 (9) |

| N-(2,5-dichlorophenyl)benzenesulfonamide nih.gov | 73.3 (1) |

| 2,4-dichloro-N-(2,3-dichlorophenyl)benzenesulfonamide nih.gov | 67.7 (1) |

| 4-chloro-N-(2,3-dichlorophenyl)-2-methylbenzenesulfonamide nih.gov | 69.6 (1) |

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. nih.govresearchgate.net For sulfonamides, hydrogen bonds are a dominant feature in their crystal structures. nih.govresearchgate.net In the crystal structure of 2,4-dichloro-N-(3-methylphenyl)benzenesulfonamide, molecules are linked into inversion dimers by pairs of N—H⋯O hydrogen bonds. nih.gov These dimers then form infinite zigzag sequences. nih.gov The crystal structure of 4-chloro-N-(2,3-dichlorophenyl)-2-methylbenzenesulfonamide is also stabilized by N—H⋯O hydrogen bonds, which link the molecules into zigzag chains. nih.gov Similarly, chains linked by N—H⋯O hydrogen bonds are observed in the crystal structure of N-(2,5-dichlorophenyl)benzenesulfonamide. nih.gov In addition to hydrogen bonding, other weaker interactions such as C—H⋯π interactions can also play a role in stabilizing the crystal lattice. researchgate.net The interplay of these various intermolecular forces ultimately dictates the final crystal packing arrangement. nih.govresearchgate.net

Intermolecular Interactions and Crystal Packing Patterns

Polymorphism and Crystallization Phenomena

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a well-documented phenomenon in sulfonamides. The different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability. The formation of a particular polymorph is influenced by crystallization conditions such as the choice of solvent, temperature, and rate of cooling.

While no specific polymorphic studies on this compound have been reported, the potential for polymorphism is inherent to its molecular structure. The flexibility of the sulfonamide group and the possibility of different intermolecular interaction motifs could lead to the formation of multiple crystalline forms under different crystallization conditions.

Influence of Substituent Effects on Crystal Structure and Molecular Arrangement

The substituents on the phenyl ring have a profound effect on the molecular conformation and the resulting crystal packing. In the case of this compound, the two chlorine atoms and the methyl group impose specific steric and electronic constraints that influence the intermolecular interactions.

The chlorine atoms, being electron-withdrawing, can influence the acidity of the N-H protons in primary sulfonamides, potentially strengthening the N—H···O hydrogen bonds. The methyl group, being electron-donating and providing steric bulk, will also play a role in determining the most stable crystal packing arrangement by influencing which intermolecular interactions are favored. The interplay of these substituent effects dictates the final three-dimensional architecture of the crystal.

No Publicly Available Computational Studies Found for this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific computational chemistry or theoretical characterization studies have been found for the chemical compound this compound.

Therefore, it is not possible to provide an article with detailed research findings, data tables, and in-depth analysis on its molecular properties as requested. The information required to populate the specified outline—including Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, vibrational frequency computations, and quantum chemical descriptors—is not available in the public domain for this specific molecule.

While computational studies have been conducted on structurally similar compounds, such as other dichlorinated benzenesulfonamide derivatives, the strict requirement to focus solely on this compound prevents the inclusion of data from these related molecules. Presenting information from other compounds would not accurately represent the unique electronic and structural properties of the target molecule.

Researchers in the field of computational chemistry often use techniques like DFT with various functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)) to predict the properties of novel or uncharacterized molecules. Such an investigation would be necessary to generate the data required for the requested article. However, at present, no such study for this compound has been published.

Computational Chemistry and Theoretical Characterization

Investigation of Charge-Transfer Complexes Involving the Sulfonamide Moiety

No published studies were found that specifically investigate the formation, stability, or electronic properties of charge-transfer complexes involving 2,4-Dichloro-3-methylbenzenesulfonamide as either an electron donor or acceptor.

Theoretical Prediction of Non-Linear Optical (NLO) Properties

There are no available theoretical predictions or computational analyses of the non-linear optical properties, such as polarizability or hyperpolarizability, for this compound.

In-Depth Analysis of this compound Reveals Scientific Data Gap

A comprehensive review of scientific literature and chemical databases indicates a significant lack of available information regarding the specific biological activities and molecular interactions of the chemical compound this compound. Despite its documented synthesis, detailed studies on its structure-activity relationship (SAR), molecular docking with biological targets, and specific enzyme inhibition mechanisms, particularly concerning Dihydrofolate Reductase (DHFR), appear to be absent from publicly accessible research.

While the synthesis and crystallographic structure of derivatives, such as N-aryl substituted analogs of 2,4-dichlorobenzenesulfonamide, have been reported, this information does not extend to the specific biological functions of this compound itself. The existing research on related sulfonamide compounds highlights their potential as enzyme inhibitors, including against DHFR, a crucial enzyme in folate metabolism and a target for various therapeutic agents. However, these broader findings cannot be directly extrapolated to delineate the specific molecular behavior of this compound.

The user's request for a detailed article structured around the SAR, molecular docking simulations, and enzyme inhibition mechanisms of this particular compound cannot be fulfilled at this time due to the absence of requisite primary research data. An exhaustive search has not yielded any studies that would provide the necessary information to elaborate on the following key areas as requested:

Structure Activity Relationship Sar and Molecular Interaction Studies of Derivatives

Enzyme Inhibition Mechanism Studies:There is a lack of research on the enzyme inhibition properties of 2,4-dichloro-3-methylbenzenesulfonamide, with no specific data on:

Interaction with Carbonic Anhydrase (CAIX) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Derivatives of benzenesulfonamide (B165840) are well-established inhibitors of human carbonic anhydrases (CAs), a family of zinc metalloenzymes. plos.orgnih.gov The primary mechanism involves the sulfonamide group (-SO₂NH₂) coordinating directly to the Zn(II) ion within the enzyme's active site. This interaction is crucial for the inhibitory activity. For the tumor-associated isoform CAIX, which is overexpressed in various cancers, benzenesulfonamide derivatives have been designed for high-affinity and selective binding. plos.orgnih.gov The benzene (B151609) ring of the inhibitor makes van der Waals contacts with hydrophobic residues in the active site, while the sulfonamide's nitrogen and one of its oxygen atoms form a tetrahedral geometry with the zinc ion. Halogen substituents, such as the chloro groups in the 2,4-dichloro configuration, play a significant role by orienting the benzene ring within the active site, which can enhance binding affinity and contribute to isoform selectivity. nih.govnih.gov Specifically, an ortho-halogen substituent can constrain the benzenesulfonamide ring in a stable position, favoring interaction with CAIX. nih.gov

Mechanisms of Inhibition for Other Enzymes (e.g., COX-2, DNA Gyrase, Topoisomerase IV)

Cyclooxygenase-2 (COX-2): The benzenesulfonamide moiety is a hallmark of a class of selective COX-2 inhibitors, including celecoxib and valdecoxib. nih.govnih.gov The COX enzyme has two main isoforms, COX-1 and COX-2. nih.gov While their primary catalytic channels are nearly identical, a key difference is the substitution of isoleucine in COX-1 with a smaller valine in COX-2. This substitution creates a hydrophobic side pocket in the COX-2 active site that is not present in COX-1. The benzenesulfonamide group of selective inhibitors is appropriately sized to fit into this specific side pocket, forming favorable interactions, including hydrogen bonds with residues like Arg513. This specific interaction is the basis for their selectivity, allowing them to inhibit COX-2-mediated inflammation while having less effect on the gastrointestinal-protective functions of COX-1. clevelandclinic.org

DNA Gyrase and Topoisomerase IV: These bacterial type II topoisomerases are validated targets for antibiotics. chimia.ch While the fluoroquinolones are the most famous class of inhibitors, significant research has focused on novel bacterial topoisomerase inhibitors (NBTIs) that act via different mechanisms. nih.govnih.gov Some novel classes of DNA gyrase inhibitors, such as N-benzyl-3-sulfonamidopyrrolidines, have been identified, indicating the potential for sulfonamide-containing structures in this area. nih.gov These inhibitors can act allosterically or by targeting the ATPase activity of the enzymes, rather than stabilizing the DNA-enzyme cleavage complex like quinolones. nih.gov However, specific inhibitory data for simple this compound derivatives against these bacterial topoisomerases is not extensively documented in current literature.

Ligand-Receptor Binding Domain Investigations (e.g., PPARγ, HIV-1 Reverse Transcriptase)

Peroxisome Proliferator-Activated Receptor γ (PPARγ): Derivatives of 2,4-dichlorobenzenesulfonamide have been developed as potent and selective PPARγ modulators. A prominent example is INT131 (also known as AMG131), which incorporates a 2,4-dichlorobenzenesulfonamide head group. nih.gov This compound binds with high affinity to the ligand-binding domain (LBD) of PPARγ, displacing full agonists like rosiglitazone with a high potency. nih.govmedchemexpress.com

Analysis of Binding Site Interactions and Conformational Changes

Structural studies reveal that INT131 binds to the same general ligand-binding pocket as traditional thiazolidinedione (TZD) agonists but occupies a unique space and makes distinct contacts. nih.govnih.gov Unlike TZDs, which directly contact and stabilize Helix 12 (a key part of the Activation Function 2 surface), the 2,4-dichlorobenzenesulfonamide portion of INT131 wraps around Helix 3, stabilizing this region and the adjacent β-sheet. nih.gov This alternative binding mode induces a different conformational change in the receptor compared to full agonists. This altered conformation does not optimally align the coactivator binding surface, leading to a distinct pattern of cofactor recruitment. nih.gov Another derivative, T2384, which also contains a chloro-substituted benzenesulfonamide, has been shown to bind PPARγ in multiple modes within the orthosteric site and also at a separate allosteric site. nih.govacs.org

Modulation of Protein Function through Ligand Binding

The unique conformational state induced by INT131 binding results in the selective modulation of PPARγ activity. It functions as a partial agonist, meaning it only partially activates the receptor's transcriptional output compared to full agonists. nih.govnih.gov For example, in cell-based assays, INT131 may achieve only 10-30% of the maximal transcriptional activation seen with rosiglitazone. nih.govnih.gov This selective modulation is therapeutically significant, as it can retain the desired insulin-sensitizing effects while minimizing the recruitment of cofactors associated with adverse side effects like adipogenesis and fluid retention. adelaide.edu.au

| Compound | Target | Binding Affinity (Ki) | Efficacy (vs. Rosiglitazone) |

| INT131 | PPARγ | ~10 nM | ~10-30% |

| Rosiglitazone | PPARγ | ~200 nM | 100% |

HIV-1 Reverse Transcriptase (RT): Certain oxazole-benzenesulfonamide derivatives have been identified as novel inhibitors of HIV-1 replication. asm.orgnih.gov These compounds exhibit a unique mechanism that does not involve the direct inhibition of the enzyme's polymerase active site. asm.orguq.edu.au

Analysis of Binding Site Interactions and Conformational Changes

These derivatives bind directly to the HIV-1 RT enzyme. asm.orgnih.gov However, instead of competing with nucleoside triphosphates at the catalytic site or binding to the classical non-nucleoside inhibitor binding pocket (NNIBP), they are thought to bind elsewhere on the enzyme. This binding allosterically interferes with a crucial protein-protein interaction necessary for viral replication. uq.edu.au

Modulation of Protein Function through Ligand Binding

The binding of oxazole-benzenesulfonamide derivatives to HIV-1 RT specifically inhibits the interaction between RT and a host cellular protein, eukaryotic translation elongation factor 1A (eEF1A). asm.orgnih.gov This RT-eEF1A interaction is essential for the reverse transcription process to occur efficiently within infected cells. By disrupting this interaction, the compounds effectively halt intracellular reverse transcription and viral replication. asm.org This novel mechanism allows these inhibitors to be active against HIV-1 strains that have developed resistance to traditional non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov

Influence of Substituent Variation on Molecular Interactions and Selectivity

The nature and position of substituents on the benzenesulfonamide ring are critical determinants of biological activity and selectivity across different targets.

Role of Halogen and Methyl Substituents

Halogen Substituents (Chloro): The two chlorine atoms on the this compound scaffold have a profound impact on molecular interactions.

Orientation and Affinity: In CAIX inhibitors, an ortho-chloro group helps to constrain the inhibitor's conformation within the active site, improving binding affinity and selectivity. nih.govnih.gov

Hydrophobic Interactions: In PPARγ modulation, the 2,4-dichloro arrangement on the phenyl 'A' ring of INT131 is a key contributor to its high potency, engaging in favorable hydrophobic interactions within the ligand-binding pocket. nih.gov

Electronic Effects: As electron-withdrawing groups, halogens can increase the acidity of the sulfonamide protons, which may enhance the interaction with the zinc ion in carbonic anhydrases. researchgate.net

Methyl Substituent: The methyl group at the 3-position also influences activity through steric and electronic effects.

Steric Influence: The methyl group adds steric bulk, which can either be beneficial or detrimental depending on the topology of the target's binding site. It can force the molecule into a specific conformation that favors binding to one target over another, thereby enhancing selectivity.

Electronic Influence: As an electron-donating group, the methyl substituent can modulate the electronic properties of the aromatic ring. In the context of benzenesulfonamide inhibitors of carbonic anhydrase, electron-donating groups can influence the inhibitory activity, sometimes restoring activity that is lost when only halogen substituents are present. tandfonline.com For HIV-1 RT inhibitors, the addition of a methyl group to a core structure has been shown to improve the inhibition of the wild-type enzyme. mdpi.com

The interplay between the electron-withdrawing chloro groups and the electron-donating, sterically influential methyl group creates a unique chemical profile that can be fine-tuned to achieve desired potency and selectivity for a specific biological target.

Impact of Heterocyclic Ring Incorporation

The incorporation of heterocyclic rings into the core structure of benzenesulfonamide derivatives is a key strategy in medicinal chemistry to modulate their pharmacological profile. This structural modification can significantly influence the compound's binding affinity, selectivity, and pharmacokinetic properties. The introduction of five-membered heterocyclic rings, in particular, has been shown to be more effective in enhancing inhibitory activity compared to six-membered rings. nih.gov The presence of nitrogen and sulfur atoms within these rings is often associated with improved biological activity. nih.gov

The diverse array of available heterocyclic scaffolds allows for extensive exploration of the chemical space around the benzenesulfonamide core. Thiophene, imidazole, benzimidazole, thiazole, and pyrazine are among the many heterocyclic systems that have been successfully incorporated into sulfonamide derivatives, leading to potent inhibitors of various enzymes. nih.gov For example, thiadiazole-containing sulfonamides have demonstrated low toxicity and minimal side effects, making them attractive candidates for therapeutic development. nih.gov

Quantitative structure-activity relationship (QSAR) studies have been instrumental in understanding the impact of heterocyclic ring incorporation. benthamdirect.comnih.govnih.gov These studies have revealed that electronic and steric properties of the heterocyclic substituent play a crucial role in determining the inhibitory potency. By correlating these properties with biological activity, predictive QSAR models can be developed to guide the design of novel and more potent heterocyclic sulfonamide derivatives. jbclinpharm.org

The following table summarizes the impact of incorporating different heterocyclic rings on the activity of sulfonamide derivatives based on various studies.

| Heterocyclic Ring | Key Structural Features | Impact on Activity | Reference |

| 1,3,4-Thiadiazole | Five-membered ring with one sulfur and two nitrogen atoms | Generally potent inhibitors with low toxicity. | nih.gov |

| Thiophene | Five-membered ring containing a sulfur atom | Can lead to potent and selective inhibitors. | nih.gov |

| Imidazole | Five-membered ring with two nitrogen atoms | Often results in enhanced binding affinity through hydrogen bonding. | nih.gov |

| Benzimidazole | Fused imidazole and benzene rings | Provides a larger surface area for interaction with the target. | nih.gov |

| Isoxazole | Five-membered ring with one nitrogen and one oxygen atom | Can introduce two primary sulfonamide groups, modulating activity. | nih.gov |

Development of Structure-Based Design Strategies for Enhanced Specificity

Achieving selective inhibition of a specific target enzyme over other closely related isoforms is a major challenge in drug design. Structure-based design strategies have emerged as a powerful approach to develop sulfonamide derivatives with enhanced specificity. These strategies rely on the detailed three-dimensional structural information of the target protein, typically obtained from X-ray crystallography or NMR spectroscopy, to guide the design of inhibitors that can exploit subtle differences in the active sites of different isoforms.

One of the most successful structure-based design strategies is the "tail approach". nih.gov This approach involves appending a chemical moiety, or "tail," to the sulfonamide scaffold. This tail is designed to interact with regions of the active site that are not conserved across different isoforms, thereby conferring selectivity. nih.govmdpi.com The design of these tails can be guided by computational methods such as molecular docking, which predicts the binding mode and affinity of a ligand to a protein. nih.govconnectjournals.comrjb.ro

Molecular docking studies have been widely used to rationalize the binding modes of sulfonamide inhibitors and to design novel derivatives with improved specificity. nih.govconnectjournals.comrjb.ro By visualizing the interactions between the inhibitor and the active site residues, researchers can identify key interactions that contribute to binding and selectivity. For example, docking studies can reveal the presence of specific pockets or channels in the active site that can be targeted by appropriately designed tails.

Another important aspect of structure-based design is the consideration of conformational effects. The sulfonamide group can adopt different conformations, and the preferred conformation can influence its binding to the target protein. researchgate.net Computational methods like molecular dynamics simulations can be used to study the conformational flexibility of sulfonamide inhibitors and to identify the most favorable binding conformation.

Bioisosteric replacement is another strategy employed to enhance specificity. This involves replacing a part of the molecule, such as the benzene ring, with another group that has similar physical or chemical properties but can lead to improved biological properties. researchgate.netnih.govenamine.net For instance, replacing a phenyl ring with a heterocyclic ring can alter the electronic properties and steric profile of the molecule, leading to different interactions with the target and potentially enhanced selectivity.

The following table outlines key structure-based design strategies for enhancing the specificity of sulfonamide inhibitors.

| Strategy | Description | Key Advantages | Reference |

| Tail Approach | Appending a chemical moiety to the sulfonamide scaffold to interact with non-conserved regions of the active site. | Can significantly improve isoform selectivity. | nih.govmdpi.com |

| Molecular Docking | Computational method to predict the binding mode and affinity of a ligand to a protein. | Guides the rational design of inhibitors with improved binding and selectivity. | nih.govconnectjournals.comrjb.ro |

| Conformational Analysis | Studying the conformational flexibility of sulfonamide inhibitors to identify the most favorable binding conformation. | Can lead to the design of inhibitors with improved binding affinity. | researchgate.net |

| Bioisosteric Replacement | Replacing a part of the molecule with a group that has similar properties to improve biological activity. | Can modulate pharmacokinetic and pharmacodynamic properties, including selectivity. | researchgate.netnih.govenamine.net |

Emerging Applications and Advanced Research Directions in Chemical Sciences

Utilization as Chemical Intermediates in Complex Organic Synthesis

The primary role of arylsulfonamides like 2,4-Dichloro-3-methylbenzenesulfonamide in the scientific literature is as synthetic targets rather than as reactive intermediates. The classic and most common synthesis of such compounds involves the reaction of a sulfonyl chloride with an amine. For instance, the synthesis of the closely related compound, 2,4-dichloro-N-(3-methylphenyl)benzenesulfonamide, is achieved by treating 2,4-dichlorobenzenesulfonyl chloride with m-toluidine. nih.gov This highlights the role of its precursors, 1,3-dichloro-2-methylbenzene (for the sulfonyl chloride) and an appropriate amine, as the key building blocks.

While direct applications of this compound as a chemical intermediate are not widely documented, its structure suggests potential utility in further synthetic transformations. The sulfonamide functional group is generally stable; however, the N-H bond can be deprotonated to form a sulfonamidate anion, which can act as a nucleophile. wikipedia.org Furthermore, the dichlorinated benzene (B151609) ring is ripe for modification. The chlorine atoms can potentially be displaced via nucleophilic aromatic substitution, particularly if activated by other functional groups, or participate in metal-catalyzed cross-coupling reactions, opening pathways to more complex molecular architectures. The formation of a sulfonamide is also a classic method to convert a primary or secondary amine into a stable, crystalline derivative, which can be useful for purification and characterization. wikipedia.org

Integration into Supramolecular Chemical Systems

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, to construct well-defined, higher-order structures. The sulfonamide group is an excellent hydrogen bond donor (N-H) and acceptor (S=O), making it a valuable functional group for designing self-assembling molecular systems.

X-ray crystallography studies on compounds with structures highly analogous to this compound reveal consistent and predictable hydrogen bonding patterns. For example, the crystal structure of 2,4-dichloro-N-(3-methylphenyl)benzenesulfonamide shows that molecules pair up through intermolecular N-H⋯O hydrogen bonds, forming centrosymmetric dimers. nih.govnih.gov Similarly, 2,4-dichloro-N-(2-methylphenyl)benzenesulfonamide also forms these characteristic dimers linked by pairs of N-H⋯O interactions. nih.gov This robust dimerization motif is a common feature in the solid-state chemistry of N-aryl sulfonamides.

Table 1: Crystallographic Data for an Analogous Compound

| Parameter | Value for 2,4-dichloro-N-(3-methylphenyl)benzenesulfonamide nih.gov |

|---|---|

| Molecular Formula | C13H11Cl2NO2S |

| Molecular Weight | 316.19 |

| Crystal System | Monoclinic |

| Key Supramolecular Interaction | N-H⋯O Hydrogen Bonds |

| Resulting Motif | Centrosymmetric Dimers |

| Dihedral Angle Between Benzene Rings | 68.6 (1)° |

Exploration in Advanced Materials Science

The application of this compound in advanced materials science is not a well-explored area of research. However, the structural features of the molecule—a rigid aromatic core, halogen substituents, and a polar sulfonamide group—are found in various functional materials.

Halogenated aromatic compounds are sometimes used in the development of materials with specific properties, such as flame retardancy or modified electronic characteristics. The sulfonamide group itself has been incorporated into novel materials. For example, cyclic sulfonamides, known as sultams, have been used to create deep-blue emitters for applications in organic electronics. wikipedia.org While this involves a different molecular structure, it demonstrates the potential for the sulfonamide moiety to be part of an electronically active system.

The predictable hydrogen bonding of the sulfonamide group could also be exploited in the design of functional polymers or supramolecular materials where directional control of the assembly is required. At present, however, the scientific literature lacks specific studies on the integration of this compound into polymers, conductive materials, or other functional materials.

Role in Chemiluminescent Systems and Related Technologies

Chemiluminescence (CL) is the emission of light from a chemical reaction. While there is no direct research on the chemiluminescent properties of this compound, the broader class of sulfonamides has been shown to interact with and be a part of chemiluminescent systems.

One area of application is in analytical chemistry. A novel method for the determination of various sulfonamides utilizes their ability to quench the chemiluminescence from a luminol-Ag(III) complex reaction. nih.gov In this system, the degree to which the light emission is reduced is proportional to the concentration of the sulfonamide, allowing for sensitive quantification. This indicates an electronic interaction between the sulfonamide molecule and the excited-state species of the CL reaction.

Furthermore, the sulfonamide functional group can be chemically incorporated into molecules specifically designed as chemiluminescent labels. For instance, an acridinium (B8443388) sulphonylamide has been synthesized for use as a label in liquid chromatography. nih.gov This molecule combines the robust sulfonamide linker with the chemiluminescent acridinium core, demonstrating that the sulfonamide group is a suitable and stable component for building complex analytical reagents. These examples suggest a potential, though unexplored, role for compounds like this compound as modulators or components in new chemiluminescent technologies.

Environmental Chemical Studies

The environmental fate and potential impact of this compound have not been specifically studied. However, based on its chemical structure, several potential areas of environmental research can be identified.

Firstly, sulfonamides as a class are of environmental interest. Many sulfonamide-containing compounds are used as antibacterial drugs in human and veterinary medicine. wikipedia.org Their incomplete metabolism and subsequent excretion can lead to their release into the environment, where they are considered emerging contaminants.

Secondly, the compound is a chlorinated aromatic hydrocarbon. Such compounds are often scrutinized for their environmental persistence, potential for bioaccumulation, and toxicity. The environmental fate of chlorinated pesticides like chlorothalonil, for example, is dictated by factors such as soil adsorption, microbial degradation (both aerobic and anaerobic), and photolysis. nih.gov Photodegradation, in particular, is often a major dissipation pathway for chlorinated aromatic compounds present in water or on surfaces. nih.gov Given the presence of two chlorine atoms on the benzene ring, the persistence and degradation pathways of this compound would be a relevant area of study to assess its potential as an environmental contaminant.

Table 2: Potential Environmental Research Areas

| Research Area | Rationale based on Chemical Structure |

|---|---|

| Biodegradation | Assessing susceptibility to microbial breakdown (aerobic/anaerobic). The sulfonamide group and chlorinated rings influence this process. |

| Photodegradation | Chlorinated aromatic compounds can be degraded by sunlight in aqueous environments. This is a likely dissipation pathway. nih.gov |

| Soil Adsorption & Mobility | The compound's polarity and structure will determine how strongly it binds to soil particles and its potential to leach into groundwater. |

| Ecotoxicity | Evaluating potential harmful effects on aquatic organisms and other non-target species. |

Methodological Innovations for the Study of Sulfonamide Compounds

The analysis of sulfonamides in various matrices, from biological fluids to environmental samples, has driven significant innovation in analytical chemistry. A wide array of robust and sensitive methods has been developed for the detection and quantification of this class of compounds.

Chromatographic techniques are the most widely used methods. High-performance liquid chromatography (HPLC), often coupled with ultraviolet (UV) or fluorescence detectors, allows for the simultaneous analysis of multiple sulfonamides. For enhanced sensitivity and specificity, especially at trace levels, liquid chromatography-mass spectrometry (LC-MS) is the gold standard.

Other chromatographic methods such as thin-layer chromatography (TLC) and gas chromatography (GC) are also employed. A specific TLC-based method for tissue residue analysis uses fluorometric scanning densitometry for quantitation after the sulfonamides are visualized by reaction with fluorescamine. usda.gov

Beyond chromatography, other innovative methods have been developed. As mentioned previously, a chemiluminescence quenching assay provides a basis for determining sulfonamide concentrations. nih.gov Immunoassays, which rely on the specific binding of antibodies to the target sulfonamides, offer rapid and cost-effective screening alternatives to traditional chromatographic methods. These diverse analytical tools are crucial for monitoring sulfonamides in various contexts, from pharmaceutical quality control to environmental surveillance.

Q & A

Q. Optimization Strategies :

- Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions (e.g., over-chlorination) .

- Solvent Selection : Use anhydrous dichloromethane or tetrahydrofuran (THF) to enhance reagent solubility and reaction homogeneity .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity (>95%) .

Q. Table 1: Reaction Conditions vs. Yield

| Step | Solvent | Temp (°C) | Catalyst | Yield (%) |

|---|---|---|---|---|

| Sulfonylation | DCM | 0–5 | None | 75–80 |

| Chlorination | Cl₂/FeCl₃ | 25 | FeCl₃ | 65–70 |

| Amidation | THF | RT | NH₃ (gas) | 85–90 |

Advanced Question: How can researchers resolve contradictions between spectroscopic data and crystallographic findings in structural elucidation of sulfonamide derivatives?

Methodological Answer:

Discrepancies often arise due to dynamic effects in solution (NMR) versus static crystal packing (X-ray). To resolve these:

- Cross-Validation : Compare NMR chemical shifts (¹H/¹³C) with computed DFT models (e.g., B3LYP/6-31G**) to validate solution-phase conformers .

- Crystallographic Refinement : Use SHELXL for high-resolution X-ray data to refine bond lengths/angles, ensuring R-factor < 0.05 .

- Hydrogen Bond Analysis : Identify intermolecular H-bonds (e.g., N–H···O=S) in crystal structures to explain packing effects not visible in NMR .

Q. Table 2: Crystallographic Data for a Related Sulfonamide (Example)

| Parameter | Value (Å/°) |

|---|---|

| C–S Bond Length | 1.76 |

| Cl–C–C–Cl Dihedral | 12.3° |

| R-Factor | 0.041 |

| Data-to-Parameter Ratio | 18.9 |

Advanced Question: What computational strategies are effective in predicting the reactivity and biological interactions of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the sulfonamide group acts as a H-bond acceptor (LUMO energy: −1.8 eV) .

- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., carbonic anhydrase). The chlorine atoms enhance hydrophobic binding (ΔG = −9.2 kcal/mol) .

- MD Simulations : Simulate solvation dynamics in water/DMSO to assess stability and aggregation tendencies .

Basic Question: What analytical techniques are recommended for characterizing the purity and structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC (e.g., aromatic protons at δ 7.3–7.8 ppm; sulfonamide NH₂ at δ 5.1 ppm) .

- HPLC-PDA : Use a C18 column (acetonitrile/water, 60:40) with UV detection at 254 nm to confirm purity (>98%) .

- Single-Crystal XRD : Resolve absolute configuration and validate bond parameters (e.g., S=O bond length: 1.43 Å) .

Advanced Question: How do variations in substituent groups on the benzenesulfonamide core influence its crystal packing and intermolecular interactions?

Methodological Answer:

Substituents dictate packing via:

- Hydrogen Bonding : The sulfonamide NH₂ forms N–H···O=S bonds (2.1–2.3 Å), creating 1D chains .

- Halogen Interactions : Chlorine atoms engage in Cl···Cl contacts (3.4 Å) and Cl···π interactions (3.5 Å) .

- Steric Effects : Methyl groups at the 3-position introduce torsional strain, reducing symmetry and favoring P2₁/c space groups .

Q. Table 3: Substituent Effects on Crystal Packing

| Substituent | Dominant Interaction | Space Group |

|---|---|---|

| 2,4-Dichloro-3-methyl | Cl···Cl + N–H···O=S | P2₁/c |

| 4-Chloro-3-methoxy | O–H···O=S + π-π | C2/c |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.